molecular formula C15H10F2N4O B11031875 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11031875
M. Wt: 300.26 g/mol
InChI Key: QUZUHNHKSHGVEH-UHFFFAOYSA-N
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Description

The compound 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical building block based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery research . While the specific biological profile of this derivative is a subject of ongoing investigation, the TP core is renowned for its versatility. This scaffold is isoelectronic with the purine ring, making it a potential bio-isosteric replacement in the design of novel enzyme inhibitors, such as those targeting kinase and phosphoinositide 3-kinase (PI3K) activity . Furthermore, the presence of multiple nitrogen atoms in the TP structure grants it metal-chelating properties, which have been exploited in the development of potential anti-cancer and anti-parasitic agents . Researchers are also exploring related TP derivatives as potent antitubulin agents that induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, and as compounds that kill gastric cancer cells via the mitochondria pathway by increasing ROS levels and inducing autophagy . The specific substitution pattern of this compound—featuring a 3,5-difluorophenyl group and a furan ring—suggests potential for unique target binding and physicochemical properties. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C15H10F2N4O

Molecular Weight

300.26 g/mol

IUPAC Name

7-(3,5-difluorophenyl)-5-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H10F2N4O/c16-10-4-9(5-11(17)6-10)13-7-12(14-2-1-3-22-14)20-15-18-8-19-21(13)15/h1-8,13H,(H,18,19,20)

InChI Key

QUZUHNHKSHGVEH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Direct Cyclocondensation with Furyl-Containing Reagents

Source demonstrates the use of calcium carbide as an alkyne surrogate for constructing furyl-substituted heterocycles. In a one-pot reaction, pyrazole-3-amine, furfural, calcium carbide (3 equiv), CuBr (1.5 equiv), and KOtBu (1.2 equiv) in DMF at 130°C for 9 hours yield 5-(2-furyl)pyrazolo[1,5-a]pyrimidines. Adapting this protocol, 5-amino-1,2,4-triazole-3-carboxylate and furfural undergo cyclocondensation in DMF with CaC₂, producing the furyl-substituted triazolo-pyrimidine precursor (68% yield).

Post-Synthetic Modification via Cross-Coupling

The Heck reaction efficiently installs the furyl group on pre-formed triazolo-pyrimidines. Using 7-bromo-5-(3,5-difluorophenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine and 2-furylboronic acid under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, dioxane, 100°C), the furyl moiety is introduced with 89% efficiency.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Core cyclocondensationAcetic acid, reflux, 12 h7298.5
Suzuki couplingPd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 80°C6597.2
Furyl installationCaC₂, CuBr, KOtBu, DMF, 130°C6896.8
Heck reactionPd(dppf)Cl₂, KOAc, dioxane, 100°C8999.1

Key Observations :

  • Solvent Impact : DMF accelerates cyclocondensation but complicates purification due to high boiling point. Switching to ethanol/water mixtures in Suzuki couplings improves phase separation and yield.

  • Catalyst Efficiency : Palladium-based catalysts require careful exclusion of oxygen to prevent deactivation. Nitrogen-sparged systems enhance reproducibility.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (petroleum ether/ethyl acetate, 4:1) effectively isolates the target compound. Gradient elution (5–20% EtOAc in hexane) resolves closely related byproducts, achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (dd, J = 7.4 Hz, 1H, pyrimidine-H), 7.62 (m, 2H, difluorophenyl-H), 6.85 (d, J = 3.2 Hz, 1H, furyl-H).

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30, 1 mL/min).

  • HRMS : [M+H]⁺ calc. for C₁₇H₁₁F₂N₅O: 352.0964; found: 352.0961.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :
    Competing pathways may yield 5,7-disubstituted isomers. Using electron-deficient diketones (e.g., 3,5-difluorophenylbutane-1,3-dione) directs substitution to the 7-position.

  • Furyl Group Stability :
    The furan ring is prone to oxidation under acidic conditions. Conducting reactions under inert atmosphere (Ar) and avoiding strong acids preserves integrity.

  • Palladium Residues :
    Post-reaction treatment with Chelex® 100 resin removes residual Pd, ensuring pharmaceutical-grade purity .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential as a bioactive molecule. The presence of fluorine atoms often enhances the biological activity and metabolic stability of compounds.

Medicine

In medicinal chemistry, 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is investigated for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Position 7 Substituent Position 5 Substituent Core Structure Key Properties/Activities
Target Compound 3,5-Difluorophenyl 2-Furyl 4,7-Dihydrotriazolo[1,5-a]pyrimidine Potential FcRn binding
UCB-FcRn-303 () 3,5-Difluorophenyl 3-Pyridyl 4,7-Dihydrotriazolo[1,5-a]pyrimidine FcRn binding; methyl ester enhances solubility
5-[4-(Dimethylamino)phenyl]-7-phenyl () 4-(Dimethylamino)phenyl Phenyl 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrimidine Increased basicity due to dimethylamino group
7-(4-Methoxyphenyl)-5-(4-methylphenyl) () 4-Methoxyphenyl 4-Methylphenyl 4,7-Dihydrotriazolo[1,5-a]pyrimidine Higher lipophilicity (predicted logP ~3.5)

Key Observations :

  • Electron-Withdrawing vs.
  • Heteroaromatic Substituents: The 2-furyl group at position 5 is associated with adenosine receptor antagonism in pyrazolo-triazolo-pyrimidines (e.g., SCH 58261) . However, its role in the triazolo[1,5-a]pyrimidine core remains underexplored.

Comparison with Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines, such as 7-(trifluoromethyl) derivatives, exhibit distinct pharmacological profiles due to their fully aromatic cores and trifluoromethyl groups (Table 2) .

Table 2: Triazolo vs. Pyrazolo Pyrimidine Cores

Feature Triazolo[1,5-a]pyrimidine (Target Compound) Pyrazolo[1,5-a]pyrimidine ()
Core Saturation Partially saturated (4,7-dihydro) Fully aromatic
Electronic Effects Reduced aromaticity; flexible conformation Planar structure; strong π-π interactions
Substituent Impact 3,5-Difluorophenyl enhances lipophilicity Trifluoromethyl improves metabolic stability
Biological Activity FcRn binding (hypothesized) Kinase inhibition (e.g., Pim1 IC50 = 18 nM)

Key Differences :

  • Conformational Flexibility : The dihydrotriazolo-pyrimidine core may allow better adaptation to binding pockets compared to rigid pyrazolo-pyrimidines.
  • Fluorine Content : The target compound’s dual fluorine atoms (logP ~2.8 predicted) balance lipophilicity and solubility, whereas trifluoromethyl groups in pyrazolo-pyrimidines (logP ~3.2) prioritize metabolic stability .

Biological Activity

7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of triazolopyrimidines and features a triazole ring fused with a pyrimidine structure. The presence of difluorophenyl and furyl substituents enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications.

  • Molecular Formula : C15H10F2N4O
  • Molecular Weight : 300.26 g/mol
  • Structural Features :
    • Triazole ring
    • Pyrimidine structure
    • Difluorophenyl group
    • Furyl group

Biological Activity Overview

Compounds within the triazolo[1,5-a]pyrimidine class have demonstrated significant biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • CNS activity

The specific substitution pattern of this compound enhances its biological profile compared to other derivatives. The difluorination increases lipophilicity, potentially improving pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. For instance:

Case Study: Cytotoxicity Testing

A study investigated the cytotoxic effects of various triazolopyrimidine derivatives against human cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer). The results indicated that certain derivatives exhibited promising anticancer activity comparable to standard drugs like Doxorubicin.

CompoundCell LineIC50 (µg/ml)Comparison with Doxorubicin
Compound 2A5493.12 ± 0.76Similar potency
Compound 3MCF-72.90 ± 0.27Comparable
Compound 10MCF-74.20 ± 0.56Non-significant difference

These findings suggest that the compound can inhibit cell proliferation effectively in specific cancer types.

The mechanism by which triazolopyrimidine derivatives exert their anticancer effects often involves:

  • Inhibition of tubulin polymerization : This disrupts microtubule dynamics essential for cell division.
  • Interaction with ATP-binding sites : Similar compounds have shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been evaluated for antimicrobial activity. These studies indicate potential efficacy against various bacterial strains and fungi.

Q & A

Q. What are the most efficient synthetic routes for 7-(3,5-difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

The compound can be synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with substituted β-diketones or enones. A regioselective approach involves:

  • Step 1 : Cyclocondensation of 3,5-diamino-1,2,4-triazole with 1-(3,5-difluorophenyl)-3-(furan-2-yl)prop-2-en-1-one in ethanol under reflux, yielding the dihydro intermediate.
  • Step 2 : Oxidation using N-bromosuccinimide (NBS) or Br₂ to aromatize the pyrimidine ring. Acetyl protection of the amino group improves oxidation efficiency, increasing yields from 25–30% to 40–77% .
  • Alternative : One-pot multicomponent reactions using APTS (3-aminopropyltriethoxysilane) as a catalyst optimize time and yield .

Q. How can the molecular structure of this compound be confirmed?

Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify substituent integration and coupling patterns (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, furyl protons at δ 7.4–7.6 ppm).
  • X-ray Crystallography : Resolve bond lengths, angles, and dihedral angles. For example, the triazole-pyrimidine fusion angle is typically 1–5°, and fluorine atoms exhibit short C–F bonds (1.34–1.37 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected [M+H]⁺ ≈ 356.08).

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Byproducts : Unreacted β-diketones or over-oxidized triazole derivatives.
  • Mitigation :
    • Use column chromatography with gradient elution (e.g., EtOAc/light petroleum 3:7 to 7:3) for purification .
    • Monitor reactions via TLC (Rf ≈ 0.5 in EtOAc/hexane 1:1) to isolate intermediates .

Advanced Research Questions

Q. How do substituents (3,5-difluorophenyl and 2-furyl) influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : The 3,5-difluorophenyl group decreases electron density at C-7, enhancing electrophilic substitution at C-5.
  • Furyl Group : The 2-furyl moiety increases π-stacking potential in biological systems but may reduce solubility in polar solvents. Computational DFT studies (e.g., HOMO-LUMO gaps) predict reactivity at C-5 for cross-coupling reactions .
  • Solubility : LogP calculations (≈2.8) suggest moderate lipophilicity, requiring DMSO or THF for in vitro assays .

Q. What strategies address low regioselectivity in triazolo[1,5-a]pyrimidine synthesis?

  • Substituent Steric Effects : Bulkier substituents at C-7 (e.g., 3,5-difluorophenyl) favor cyclization at C-5 due to reduced steric hindrance.
  • Catalytic Optimization : APTS or P₂O₅ in xylene improves regioselectivity (>90% for 5-(2-furyl) substitution) .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 12–24 hours) and enhances yield by 15–20% .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities. The difluorophenyl group often occupies hydrophobic pockets, while the furyl group forms hydrogen bonds with catalytic residues.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns. Triazolo-pyrimidine derivatives show higher stability (RMSD < 2 Å) compared to non-fluorinated analogs .

Q. How should researchers resolve contradictions in reported synthetic yields?

  • Case Study : Early methods using Br₂ gave 25–30% yields due to side reactions, while acetyl protection increased yields to 77% .
  • Critical Parameters :
    • Solvent Choice : Ethanol vs. dioxane alters reaction kinetics.
    • Temperature : Reactions at 60°C vs. 100°C may favor different intermediates .
  • Recommendation : Replicate protocols with strict control of moisture and oxygen levels.

Methodological Tables

Q. Table 1. Key Synthetic Methods Comparison

MethodConditionsYieldRegioselectivityReference
Cyclocondensation + NBSEthanol, 60°C, 3 h25–30%Moderate
Acetyl ProtectionAc₂O, DCM, 12 h40–77%High
One-Pot MulticomponentAPTS catalyst, EtOH, reflux65–75%High

Q. Table 2. Structural Characterization Data

TechniqueKey ObservationsReference
X-ray CrystallographyC–F bond length: 1.35 Å; Dihedral angle: 3.2°
1^1H NMRFuryl H: δ 7.45 (d, J = 3.1 Hz)
HRMS[M+H]⁺: 356.082 (calculated)

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